Benzyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate
Description
Properties
Molecular Formula |
C16H12ClNO4S |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
benzyl 5-chlorosulfonylindole-1-carboxylate |
InChI |
InChI=1S/C16H12ClNO4S/c17-23(20,21)14-6-7-15-13(10-14)8-9-18(15)16(19)22-11-12-4-2-1-3-5-12/h1-10H,11H2 |
InChI Key |
HQOXYDOWDVLDOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C=CC3=C2C=CC(=C3)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of the Indole Core
The indole nucleus can be synthesized via classical methods such as the Fischer indole synthesis or pictet–Spengler reaction , depending on the availability of substituted precursors.
- Condensation of phenylhydrazines with ketones or aldehydes under acidic conditions to generate the indole ring.
- Alternatively, starting from 3-substituted indoles derived via cyclization of suitable precursors.
- Phenylhydrazine derivatives
- Acidic catalysts such as polyphosphoric acid or phosphoric acid
- Solvents like ethanol or acetic acid
Step 2: Chlorosulfonylation at the 5-Position
The chlorosulfonyl group is introduced selectively at the 5-position of the indole ring via electrophilic substitution using chlorosulfonic acid.
| Parameter | Details |
|---|---|
| Reagent | Chlorosulfonic acid (ClSO₃H) |
| Temperature | 0°C to room temperature (to control regioselectivity) |
| Solvent | Usually carried out neat or in inert solvents like dichloromethane (DCM) |
| Time | 2–4 hours, monitored via TLC |
- Dissolve the indole core in DCM under cooling.
- Slowly add chlorosulfonic acid dropwise, maintaining temperature below 5°C.
- Stir the mixture for several hours at room temperature.
- Quench the reaction by pouring into ice-cold water, leading to precipitation of the chlorosulfonylated product.
- Regioselectivity is critical; the 5-position is favored due to electronic factors.
- Excess chlorosulfonic acid can lead to polysulfonylation; thus, stoichiometric control is essential.
Step 3: Esterification to Form Benzyl 1H-Indole-1-carboxylate
The final step involves esterification of the indole nitrogen with benzyl alcohol derivatives.
- React the chlorosulfonyl-indole intermediate with benzyl alcohol in the presence of a base such as pyridine or triethylamine.
- Alternatively, use benzyl chloroformate or benzyl bromide with a base for N-alkylation.
| Parameter | Details |
|---|---|
| Reagents | Benzyl alcohol or benzyl halides |
| Base | Pyridine, triethylamine, or sodium hydride |
| Solvent | DCM or acetonitrile |
| Temperature | Room temperature or gentle reflux |
- Mix the chlorosulfonyl-indole with benzyl alcohol and base.
- Stir under inert atmosphere until completion (monitored by TLC).
- Isolate the product via filtration and purification by recrystallization or chromatography.
Data Table of Key Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Reaction Time | Purification Method |
|---|---|---|---|---|---|
| 1. Indole core synthesis | Phenylhydrazine derivatives | Ethanol / Acetic acid | Reflux | 12–24 hours | Crystallization |
| 2. Chlorosulfonylation | Chlorosulfonic acid | Neat or DCM | 0°C to RT | 2–4 hours | Precipitation, filtration |
| 3. Esterification | Benzyl alcohol / benzyl halides | DCM / Acetonitrile | RT to Reflux | 4–8 hours | Recrystallization |
Notes and Considerations
- Safety: Chlorosulfonic acid is highly corrosive; reactions should be performed in a well-ventilated fume hood with appropriate PPE.
- Regioselectivity: Controlling temperature and reagent equivalents ensures selective chlorosulfonylation at the 5-position.
- Yield Optimization: Using excess benzyl alcohol and optimized reaction times can improve esterification yields.
- Purity: Recrystallization from suitable solvents such as ethanol or DCM enhances product purity.
Alternative Synthetic Routes
Recent advances suggest employing microwave-assisted synthesis to accelerate chlorosulfonylation, or flow chemistry techniques for safer handling of hazardous reagents like chlorosulfonic acid, improving safety and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorosulfonyl group, where nucleophiles like amines or thiols replace the chlorine atom
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of sulfonamide or sulfonate esters
Scientific Research Applications
Benzyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate is a synthetic compound with a unique structure featuring a benzyl group, a chlorosulfonyl group, and an indole-1-carboxylate moiety. Its molecular formula is C16H12ClNO4S, and it has a molecular weight of approximately 349.8 g/mol. The IUPAC name for this compound is benzyl 5-chlorosulfonylindole-1-carboxylate. It is used across chemistry, biology, and industrial applications.
Scientific Research Applications
Chemistry
this compound serves as an intermediate in synthesizing more complex organic molecules. The chlorosulfonyl group enhances its electrophilic properties, allowing it to interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. This makes it valuable in drug development for targeting specific biological pathways and exploring enzyme mechanisms.
Biology
Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies reveal its interaction with various biological targets. The electrophilic nature of the chlorosulfonyl group allows it to form covalent bonds with nucleophilic sites on enzymes or proteins, potentially leading to inhibition or modification of their activity. This characteristic makes it a valuable compound for exploring enzyme mechanisms and biological pathways.
Industrial Applications
For industrial applications, continuous flow reactors may be employed to enhance efficiency and yield while ensuring safety due to the hazardous nature of some reagents used in the synthesis.
This compound has several applications across various fields:
- Pharmaceutical Research: Due to its potential antimicrobial and anticancer activities.
- Agrochemicals: In the synthesis of pesticides and herbicides.
- Material Science: As a component in polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This can lead to various biological effects, depending on the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Benzyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate with related indole derivatives, focusing on substituent effects, synthetic challenges, and functional group reactivity.
Substituent Position and Functional Group Comparison
Key Observations :
- Chlorosulfonyl vs. Carboxamide/Carboxylic Acid : The chlorosulfonyl group in the target compound is more reactive in substitution reactions compared to carboxamides or carboxylic acids, which are typically involved in hydrogen bonding or hydrolysis .
- Benzyl Ester vs. Benzyl Imidazole : The benzyl ester in the target compound serves as a protective group, whereas benzyl-substituted imidazoles (e.g., compound 47 in ) are often used to modulate lipophilicity or biological activity.
Physicochemical and Spectral Properties
- Melting Points: The target compound’s melting point is unreported, but indole-5-carboxylic acid (208–210°C ) and fluorinated carboxamides (230–250°C ) suggest that electron-withdrawing groups (e.g., -SO₂Cl) may elevate melting points compared to non-polar analogs.
- Spectral Data :
- IR Spectroscopy : Chlorosulfonyl groups exhibit strong S=O stretching vibrations (~1360–1160 cm⁻¹), distinct from carboxamide C=O stretches (~1666 cm⁻¹ in ).
- NMR : The benzyl ester’s aromatic protons (δ ~7.3–7.6 ppm) and chlorosulfonyl group’s deshielding effects would differentiate its ¹H/¹³C-NMR from fluorinated or imidazole-containing analogs .
Biological Activity
Benzyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Benzyl Group : Enhances lipophilicity and biological activity.
- Chlorosulfonyl Group : Increases electrophilicity, allowing covalent interactions with nucleophilic sites on proteins or enzymes.
- Indole Core : Known for its diverse biological activities.
The molecular formula is with a molecular weight of approximately 349.8 g/mol .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The chlorosulfonyl group enhances the compound's ability to interact with microbial enzymes, potentially inhibiting their function. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound in developing new antibiotics .
Anticancer Potential
The compound has shown promise in anticancer research. Preliminary studies suggest that it can inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further investigation in cancer therapy. For instance, its structural analogs have been reported to possess varying degrees of inhibitory activity against cancer cell lines .
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The electrophilic nature of the chlorosulfonyl group allows it to form covalent bonds with nucleophilic sites on enzymes, potentially leading to their inhibition or modification .
- Cellular Interaction : The compound may interfere with cellular signaling pathways, contributing to its anticancer and antimicrobial effects.
Comparative Analysis of Biological Activities
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Pseudomonas aeruginosa and Acinetobacter baumannii. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound inhibited the growth of pancreatic adenocarcinoma cell lines with an IC50 value comparable to established chemotherapeutics. This suggests that further exploration into its mechanisms could yield valuable insights for cancer treatment strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
